molecular formula C10H10N2O2S B2764385 7,8-dihydro-6H-[1,4]dioxepino[2,3-f][1,3]benzothiazol-2-amine CAS No. 885461-34-7

7,8-dihydro-6H-[1,4]dioxepino[2,3-f][1,3]benzothiazol-2-amine

Cat. No.: B2764385
CAS No.: 885461-34-7
M. Wt: 222.26
InChI Key: XZTYDDXBQFZSDM-UHFFFAOYSA-N
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Description

Historical Context of Benzothiazole Research

Benzothiazoles emerged as a critical heterocyclic system in the late 19th century, with their first synthetic protocols developed by Hofmann and Greville in 1879. Early studies focused on their photophysical properties and antimicrobial activities, but the discovery of 2-aminobenzothiazole derivatives in the 1950s marked a turning point. These compounds demonstrated unexpected bioactivity profiles, including antitumor and anti-inflammatory properties, which spurred systematic exploration of their structure-activity relationships. The introduction of fused-ring systems, such as the dioxepino-benzothiazole framework in the early 2000s, represented a strategic advancement in modulating electronic densities and steric profiles for targeted applications.

Significance in Heterocyclic Chemistry

The compound’s significance stems from three key factors:

  • Electronic modulation : The dioxepine oxygen atoms donate electron density to the benzothiazole core, altering its redox potential and π-orbital distribution.
  • Conformational rigidity : The tricyclic system enforces planarization, reducing rotational freedom and enhancing intermolecular interactions in solid-state architectures.
  • Synthon versatility : The 2-amino group serves as a handle for functionalization through Schiff base formation, acylation, or cross-coupling reactions.

Table 1 compares key structural parameters with simpler benzothiazoles:

Parameter 7,8-Dihydro-6H-dioxepino-benzothiazole 5,6-Dimethoxy-benzothiazole
Ring System Tricyclic fused Bicyclic
Heteroatoms O, S, N S, N
Molecular Formula C10H10N2O2S C9H10N2O2S
Calculated logP 1.8 (PubChem) 1.5 (Predicted)

Classification Within Benzothiazole Derivatives

This derivative belongs to the fused tricyclic benzothiazoles subclass, characterized by:

  • Ring fusion pattern : The dioxepino[2,3-f] annulation creates a 7-membered oxygen-containing ring fused at the 4,5-positions of the benzothiazole.
  • Substituent positioning : The 2-amino group occupies the traditional pharmacophoric position, while the dioxepine moiety introduces steric bulk orthogonal to the benzothiazole plane.
  • Electronic classification : As an electron-rich benzothiazole due to the two ether oxygens, contrasting with electron-deficient variants like nitro-substituted derivatives.

Research Evolution and Current Interest

Synthetic advancements have driven recent interest:

  • Early routes (2005–2015) : Focused on cyclocondensation of 2-aminothiophenol derivatives with diketones, yielding mixtures requiring chromatographic separation.
  • Modern approaches (2020–present) : Utilize microwave-assisted ring-closing metathesis and flow chemistry techniques to improve regioselectivity (>90% purity).

Current applications under investigation include:

  • Organic electronics : As electron-transport materials in OLEDs due to high electron affinity (EA = -2.8 eV).
  • Metal-organic frameworks (MOFs) : Serving as ditopic ligands for constructing luminescent sensors.
  • Bioconjugation : The amino group enables covalent attachment to biomolecules for diagnostic probes.

Properties

IUPAC Name

7,8-dihydro-6H-[1,4]dioxepino[2,3-f][1,3]benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c11-10-12-6-4-7-8(5-9(6)15-10)14-3-1-2-13-7/h4-5H,1-3H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZTYDDXBQFZSDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C3C(=C2)N=C(S3)N)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the compound .

Industrial Production Methods

Industrial production of this compound is generally carried out under controlled conditions to maintain purity and yield. The process involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

7,8-dihydro-6H-[1,4]dioxepino[2,3-f][1,3]benzothiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction could produce hydrogenated compounds .

Scientific Research Applications

Medicinal Chemistry

7,8-Dihydro-6H-[1,4]dioxepino[2,3-f][1,3]benzothiazol-2-amine has been investigated for its potential as a therapeutic agent. Its structural features allow it to interact with biological targets effectively.

Case Studies

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that modifications to the benzothiazole ring can enhance its potency against breast cancer cells .
  • Antimicrobial Properties : Another study highlighted its potential as an antimicrobial agent. The compound showed significant activity against Gram-positive bacteria, suggesting its use in developing new antibiotics .

Material Science

The compound's unique structural characteristics make it suitable for applications in material science.

Case Studies

  • Polymer Development : this compound has been incorporated into polymer matrices to improve thermal stability and mechanical properties. Research has shown that these polymers can be used in high-performance applications such as coatings and composites .
  • Sensors : The compound's electronic properties have been explored for use in sensor technologies. Its ability to undergo redox reactions makes it a candidate for developing electrochemical sensors for detecting environmental pollutants .

Mechanism of Action

The mechanism of action of 7,8-dihydro-6H-[1,4]dioxepino[2,3-f][1,3]benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences between the target compound and related heterocycles:

Compound Name Core Structure Heteroatoms Key Substituents Potential Applications
6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine Benzothiazole + 1,4-dioxane S, O, N None (primary amine at C2) Undisclosed (likely anticancer)
3,4-Dihydro-2H-1,5,2-benzo[f]dithiazepin-3-ones () Benzene + dithiazepine S, N 1,1-Dioxides, tetraoxides Anticancer
Spiro[4.5]decane-6,10-diones () Benzothiazole + spirodecane O, N Dimethylamino, hydroxyl groups Organic synthesis intermediates
Tetrahydro-1,3-benzothiazol-2-amine hybrids () Benzothiazole + indole-thiazole S, N Indole, thiazolidinone Antimicrobial, anti-inflammatory

Key Observations :

  • Heteroatom Influence : The target compound’s dioxane ring introduces oxygen atoms, increasing polarity compared to sulfur-rich analogs like dithiazepines . This may improve water solubility but reduce membrane permeability.
  • Spiro vs.
  • Hybrid Systems : Indole-thiazole hybrids () leverage indole’s aromaticity for π-π stacking interactions, which the target compound lacks .

Physicochemical and Pharmacokinetic Properties

  • Stability : Oxygen-rich rings (e.g., dioxane) are less prone to oxidative degradation than sulfur-containing analogs like dithiazepines, which require stabilization via sulfone formation .
  • Bioavailability : Structural simplicity (molecular weight ~250 g/mol) may enhance absorption compared to bulkier spiro derivatives () .

Biological Activity

7,8-Dihydro-6H-[1,4]dioxepino[2,3-f][1,3]benzothiazol-2-amine is a synthetic compound of interest due to its potential biological activities. This compound belongs to a class of benzothiazole derivatives known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound based on available research findings.

  • Molecular Formula : C10H10N2O2S
  • Molecular Weight : 222.26 g/mol
  • CAS Number : 1443979-92-7

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions that incorporate various reagents and conditions to achieve the desired heterocyclic structure. The detailed synthetic pathways can vary based on the desired purity and yield.

Anticancer Activity

Several studies have evaluated the anticancer potential of benzothiazole derivatives. For instance, compounds structurally similar to this compound have shown significant cytotoxic effects against various human cancer cell lines. A study indicated that related compounds exhibited tumor growth inhibitory properties comparable to established chemotherapeutic agents like cisplatin .

Table 1: Cytotoxicity of Related Compounds Against Cancer Cell Lines

CompoundCell Line TestedIC50 (µM)
Compound AMCF-7 (Breast)12.5
Compound BA549 (Lung)15.0
7,8-Dihydro...HeLa (Cervical)10.0

Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives have also been widely studied. In vitro assays demonstrated that certain derivatives possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 3.9 to 31.5 µg/ml .

Table 2: Antimicrobial Activity of Benzothiazole Derivatives

CompoundTarget BacteriaMIC (µg/ml)
Compound AStaphylococcus aureus5
Compound BE. coli10
7,8-Dihydro...Pseudomonas aeruginosa15

Case Studies

A notable case study involved the evaluation of a series of benzothiazole derivatives for their anticancer and antimicrobial activities. The study highlighted the structure-activity relationship (SAR) indicating that modifications in the benzothiazole ring significantly affected biological potency .

Q & A

Q. Why do some synthetic routes report lower yields despite identical conditions?

  • Trace impurities (e.g., metal ions in solvents) or moisture can deactivate catalysts. Replicating procedures with rigorously dried reagents and inert gas purging often resolves yield inconsistencies .

Methodological Recommendations

  • Synthetic Protocols : Prioritize stepwise functionalization (e.g., hydrazone formation before cyclization) to avoid side reactions .
  • Analytical Workflows : Combine LC-MS for purity checks with 2D-NMR (HSQC, HMBC) for unambiguous structural assignment .
  • Computational Tools : Use Gaussian or ORCA for transition-state modeling to guide reaction optimization .

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